2-Methyl-3-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)propanoic acid
Description
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-methyl-3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)propanoic acid |
InChI |
InChI=1S/C11H16N2O2/c1-8(11(14)15)6-13-7-12-9-4-2-3-5-10(9)13/h7-8H,2-6H2,1H3,(H,14,15) |
InChI Key |
WTGRMTXVOJHGGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=NC2=C1CCCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation of Benzimidazole Derivatives
- Starting Materials : o-Phenylenediamine and a carboxylic acid derivative (e.g., an acid chloride or anhydride) are common starting materials.
- Reaction Conditions : The reaction is typically carried out under reflux conditions in a solvent like ethanol or acetic acid, with an acid catalyst such as hydrochloric acid or sulfuric acid.
- Purification : The crude product is purified using recrystallization or chromatography techniques.
Purification and Characterization Techniques
Purification of the final compound can be achieved using various methods, including:
- Recrystallization : From a solvent like ethanol or methanol.
- Chromatography : Techniques such as column chromatography or HPLC can be used for purification and purity assessment.
Characterization involves spectroscopic methods like NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) to confirm the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Methyl-3-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Methyl-3-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related derivatives from the evidence, focusing on substituents, synthesis methods, and functional attributes:
Structural Analogues and Substituent Effects
1-[[1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoic acid (Compound 9, ) Structure: Features an imidazole-propanoic acid backbone with a chlorotrityl-protected tetrazole and phenyl substituents. Synthesis: Achieved via general coupling procedures with a 93% yield, highlighting efficient protection/deprotection strategies .
2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic acid (Compound 14b, ) Structure: Contains a benzoimidazole core with electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, conjugated to a propenoic acid chain. Synthesis: Prepared via esterification (79% yield) using sulfuric acid in methanol, indicating compatibility with acid-labile functional groups .
3-(1H-Imidazol-1-yl)propanoic acid () Structure: Simplest analogue, featuring an imidazole directly linked to propanoic acid. Key Differences: Lacks the fused tetrahydrobenzo ring, resulting in reduced lipophilicity and possibly lower membrane permeability compared to the target compound.
Comparative Data Table
Research Implications and Selectivity Considerations
The tetrahydrobenzoimidazole moiety in the target compound may offer advantages in drug design, such as improved metabolic stability over simpler imidazole derivatives () .
Biological Activity
2-Methyl-3-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)propanoic acid (CAS Number: 2244721-28-4) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H17ClN2O2
- Molecular Weight : 244.72 g/mol
- IUPAC Name : this compound hydrochloride
Anticonvulsant Activity
Research indicates that compounds related to benzimidazole derivatives exhibit anticonvulsant properties. For instance, studies have shown that certain benzimidazole derivatives can effectively reduce seizure activity in animal models. The structural similarity between this compound and these derivatives suggests potential anticonvulsant effects, warranting further investigation into its efficacy in this area .
Antitumor Activity
Benzimidazole derivatives are often explored for their anticancer properties. A study demonstrated that certain analogs exhibited significant cytotoxicity against various cancer cell lines. The presence of the tetrahydro-benzimidazole moiety in this compound may enhance its interaction with cellular targets involved in tumor progression .
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.
- Receptor Modulation : The compound may interact with specific receptors that regulate neurotransmitter release and cellular signaling pathways.
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated anticonvulsant effects in rodent models with a significant reduction in seizure frequency. |
| Study B | Showed cytotoxicity against human cancer cell lines with IC50 values comparable to established chemotherapeutics. |
| Study C | Investigated the compound's interaction with GABA receptors and found potential modulation of neurotransmitter activity. |
Q & A
Q. Key Modifications :
| Position | Modification | Impact |
|---|---|---|
| Benzo[d]imidazole | Introduce electron-withdrawing groups (e.g., -NO) | Alters receptor binding affinity |
| Propanoic acid | Replace methyl with cyclopropyl | Enhances metabolic stability |
| Imidazole N-substituents | Vary alkyl chain length | Modulates lipophilicity |
| Synthesize analogs via parallel synthesis and screen using high-throughput assays . |
Advanced: What are common by-products, and how can they be minimized?
Q. Common By-Products :
- Di-alkylated derivatives : Due to excess alkylating agent.
- Ring-opening products : From harsh acidic/basic conditions.
Mitigation Strategies : - Use stoichiometric control (e.g., 1:1 molar ratio of reactants).
- Employ mild bases (e.g., KCO) and inert atmospheres to prevent degradation .
Advanced: How to validate the compound’s stability under physiological conditions?
- pH Stability Tests : Incubate in buffers (pH 1–9) and monitor degradation via HPLC.
- Thermal Analysis : TGA/DSC to determine melting points and thermal decomposition profiles.
- Metabolic Stability : Use liver microsomes (e.g., human S9 fraction) to assess CYP450-mediated oxidation .
Advanced: What are key considerations for in vivo pharmacokinetic studies?
- Dosing Route : Intravenous vs. oral administration affects bioavailability.
- Analytical Methods : LC-MS/MS for plasma concentration monitoring (LLOQ: 1 ng/mL).
- Metabolite Identification : HR-MS/MS to detect phase I/II metabolites (e.g., glucuronidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
